![molecular formula C12H16BrNO B2638199 2-bromo-N-mesitylpropanamide CAS No. 104509-24-2](/img/structure/B2638199.png)
2-bromo-N-mesitylpropanamide
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Overview
Description
2-Bromo-N-mesitylpropanamide is a biochemical compound with a molecular weight of 270.17 and a molecular formula of C12H16BrNO . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-mesitylpropanamide is represented by the SMILES string: CC1=CC(=C(C(=C1)C)NC(=O)C©Br)C . This indicates that the compound contains a bromine atom attached to a carbon atom, which is part of a larger carbon chain.Scientific Research Applications
Aerodynamic Measurements and Volatilization Studies
- Application in Agriculture : Research on methyl bromide (MeBr), a compound related to 2-bromo-N-mesitylpropanamide, has been conducted to understand its volatilization from agricultural fields. Studies have shown that the volatilization rate is affected by various application techniques and environmental conditions, impacting its efficacy as a soil fumigant and its environmental footprint (Majewski et al., 1995).
Molecular and Chemical Analysis
- Investigation of Molecular Structures : Understanding the interaction of 2-bromo-N-mesitylpropanamide with other compounds, such as in the reaction between mesitylene and bromine, has been explored. These studies provide insights into the catalytic properties and reaction mechanisms of such compounds (Williams et al., 1955).
- Steric Effects in Chemical Reactions : The effects of steric and electronic phenomena on the nucleophilic attack of bromide anions on various substrates, including compounds related to 2-bromo-N-mesitylpropanamide, have been studied. These insights are crucial for understanding and predicting the outcomes of organic reactions (Yamada & Okawara, 1972).
Catalysis and Polymerization
- Homogeneous Catalysis : 2-bromo-N-mesitylpropanamide and related compounds have been utilized in the development of new classes of ligands for homogeneous catalysis. Their application in catalysis, especially in C−C coupling reactions, has been a significant area of research, providing new avenues for chemical synthesis (César et al., 2002).
Environmental Impact and Soil Science
- Soil Fumigation and Microbial Impact : Studies on the impact of soil fumigants related to 2-bromo-N-mesitylpropanamide on microbial populations and enzyme activities in soil have provided essential data on the ecological impact of these chemicals. This research is crucial for understanding the long-term effects of fumigants on soil health and microbial ecology (Stromberger et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Typically, a compound like 2-bromo-N-mesitylpropanamide would interact with specific proteins or enzymes in the body. These could be receptors on the surface of cells or enzymes involved in critical biochemical pathways. The exact targets would depend on the specific structure and properties of the compound .
Mode of Action
Once the compound binds to its target, it can either activate or inhibit the function of the target. This depends on whether the compound is an agonist (activator) or antagonist (inhibitor) of the target .
Biochemical Pathways
The interaction of the compound with its target can affect various biochemical pathways. For example, if the target is an enzyme, the compound could inhibit the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s solubility, stability, and molecular size can affect its pharmacokinetics .
Result of Action
The ultimate effect of the compound would depend on the functions of the targets and pathways it affects. This could range from changes in cell behavior to alterations in whole-body physiology .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds or enzymes that can interact with 2-bromo-N-mesitylpropanamide .
properties
IUPAC Name |
2-bromo-N-(2,4,6-trimethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-7-5-8(2)11(9(3)6-7)14-12(15)10(4)13/h5-6,10H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUNDKIYLSGFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-mesitylpropanamide |
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